2,3,5,6-Tetramethylbenzyl alcohol 2,3,5,6-Tetramethylbenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 78985-13-4
VCID: VC2351494
InChI: InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3
SMILES: CC1=CC(=C(C(=C1C)CO)C)C
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol

2,3,5,6-Tetramethylbenzyl alcohol

CAS No.: 78985-13-4

Cat. No.: VC2351494

Molecular Formula: C11H16O

Molecular Weight: 164.24 g/mol

* For research use only. Not for human or veterinary use.

2,3,5,6-Tetramethylbenzyl alcohol - 78985-13-4

Specification

CAS No. 78985-13-4
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
IUPAC Name (2,3,5,6-tetramethylphenyl)methanol
Standard InChI InChI=1S/C11H16O/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5,12H,6H2,1-4H3
Standard InChI Key QVMOEEBACLJUFD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1C)CO)C)C
Canonical SMILES CC1=CC(=C(C(=C1C)CO)C)C

Introduction

2,3,5,6-Tetramethylbenzyl alcohol is an organic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol. It is a substituted benzyl alcohol, featuring four methyl groups attached to the benzene ring, which significantly influences its chemical and physical properties. This compound is of interest in various fields, including organic synthesis, pharmaceuticals, and agricultural chemistry.

Synthesis Methods

Several methods are employed for the synthesis of 2,3,5,6-tetramethylbenzyl alcohol:

  • Reduction of 2,3,5,6-Tetramethylbenzaldehyde: This involves using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled conditions.

  • Grignard Reaction: This method involves forming a Grignard reagent from 2,3,5,6-tetramethylbenzyl chloride and magnesium, followed by reaction with formaldehyde and hydrolysis.

  • Catalytic Hydrogenation: Industrial production often uses the catalytic hydrogenation of 2,3,5,6-tetramethylbenzaldehyde with hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

4.1. Synthesis of Amides

This compound is used in the synthesis of amides through radical condensation reactions. Similar benzyl alcohols have been shown to yield amides with high efficiency, often above 75% yield, depending on the substituents present on the benzyl alcohol .

4.2. Herbicide Development

Research indicates that substituted benzyl alcohols, including potentially 2,3,5,6-tetramethylbenzyl alcohol, can inhibit weed growth effectively, suggesting applications in agricultural chemistry.

4.3. Polymerization Initiator

Its ability to participate in radical polymerization reactions makes it suitable as a polymerization initiator or modifier in material science.

Biological Activity

2,3,5,6-Tetramethylbenzyl alcohol exhibits potential biological activities, including antimicrobial properties and insecticidal effects. While specific data on this compound is limited, related benzyl alcohols have shown significant antimicrobial and insecticidal efficacy.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Unique Features
Benzyl AlcoholC₇H₈O108.14Simplest form without methyl substitutions
2,4,6-Trimethylbenzyl AlcoholC₁₀H₁₄O150.22Three methyl groups
2,3,4,5-Tetramethylbenzyl AlcoholC₁₁H₁₆O164.24Different methyl group positions
2,3,5,6-Tetramethylbenzyl AlcoholC₁₁H₁₆O164.24Specific substitution pattern influencing reactivity

Safety and Handling

2,3,5,6-Tetramethylbenzyl alcohol is classified as a laboratory chemical and should not be used in food, drug, pesticide, or biocidal products. It is recommended to handle it with appropriate safety precautions, although it does not have specific hazard classifications under the 2012 OSHA Hazard Communication Standard .

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